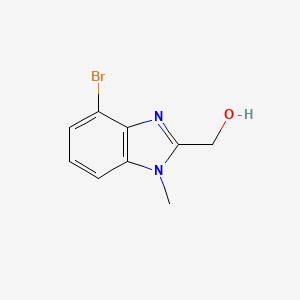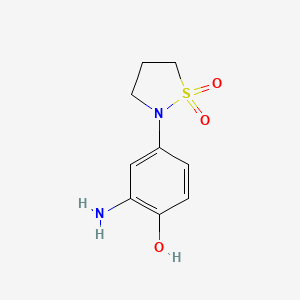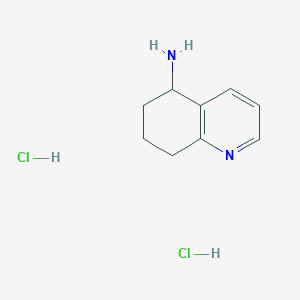
5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride
説明
5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is a chemical compound with the CAS Number: 865303-57-7 . It has a molecular weight of 221.13 and its IUPAC name is (8S)-5,6,7,8-tetrahydro-8-quinolinamine dihydrochloride .
Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride is1S/C9H12N2.2ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;;/h2,4,6,8H,1,3,5,10H2;2*1H/t8-;;/m0../s1 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 259.1±28.0 °C at 760 mmHg . The exact mass is 148.100052 . It has a LogP value of 0.68 , indicating its lipophilicity.科学的研究の応用
Antibacterial Properties
Research has shown that derivatives of Tetrahydroquinoline, such as 8-nitrofluoroquinolone, exhibit notable antibacterial activity against gram-positive and gram-negative strains. For instance, certain derivatives demonstrated good activity against S. aureus, highlighting the potential of Tetrahydroquinoline derivatives in antibacterial applications (Al-Hiari et al., 2007).
Enzymatic Kinetic Resolution
The spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline in the presence of Candida antarctica Lipase B has been observed. This process yields a significant amount of (R)-acetamide, demonstrating the compound's potential in enzymatic processes (Crawford, Skerlj & Bridger, 2007).
Synthesis of Complex Compounds
Tetrahydroquinoline is crucial in the synthesis of complex chemical structures. For instance, it plays a key role in the one-pot synthesis of pyrindines and tetrahydroquinolines, which are essential in pharmaceutical chemistry and as ligands in supramolecular coordination chemistry (Yehia, Polborn & Müller, 2002).
Pharmacological Applications
Tetrahydroquinoline-based tricyclic amines have been identified as potent and selective agonists of the 5-HT2C receptor. These compounds have shown promise in in vitro studies and are potential candidates for therapeutic applications (Schrader et al., 2016).
Role in Alkaloid Synthesis
Tetrahydroquinoline is involved in the synthesis of tetrahydroisoquinoline alkaloids, which are important in a range of pharmacological activities. Innovative synthesis methods, like anodic cyanation, have been developed to create these alkaloids, showcasing the versatility and importance of Tetrahydroquinoline in medicinal chemistry (Louafi et al., 2010).
Green Chemistry Applications
In the context of green chemistry, Tetrahydroquinoline derivatives are synthesized using environmentally friendly techniques. These compounds are evaluated for their physicochemical and pharmacokinetic properties, underlining the importance of Tetrahydroquinoline in sustainable chemical practices (Damera & Pagadala, 2023).
Safety And Hazards
The compound is classified under the GHS05 hazard pictogram . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, and P501 .
特性
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;;/h2-3,6,8H,1,4-5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZNREDMYVDIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-5-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



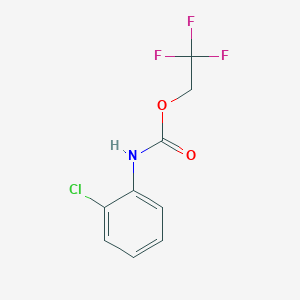
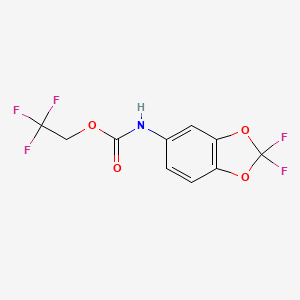
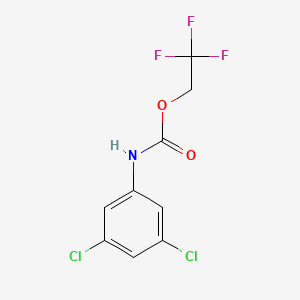
![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)
![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)
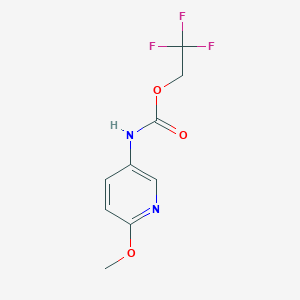
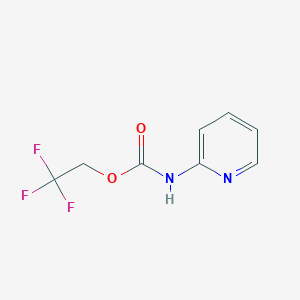
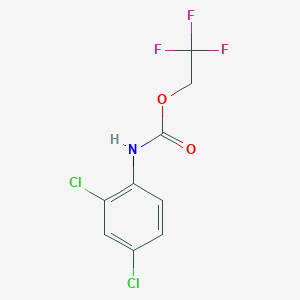
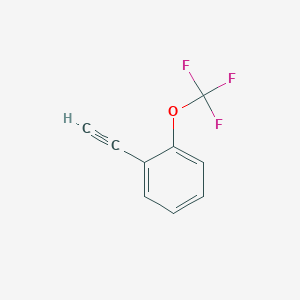
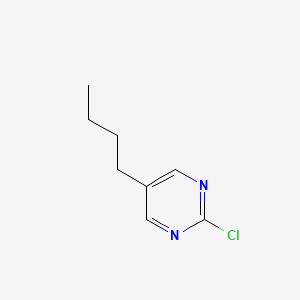
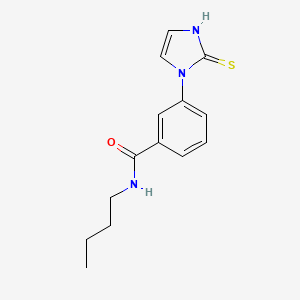
![6-((tert-Butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1519308.png)
